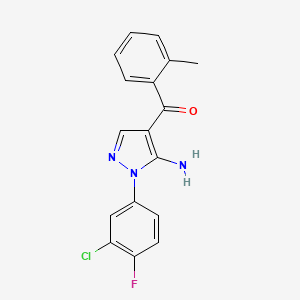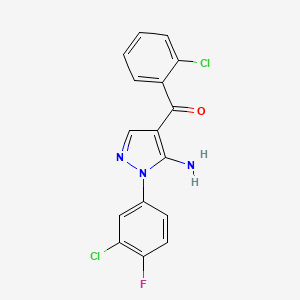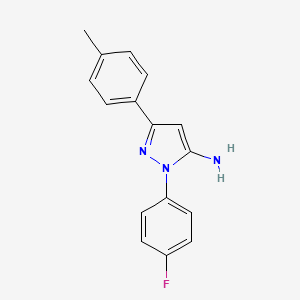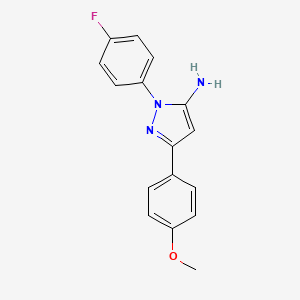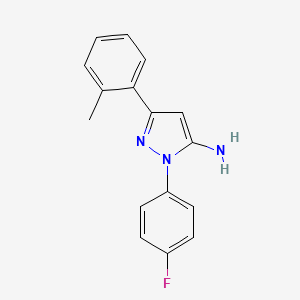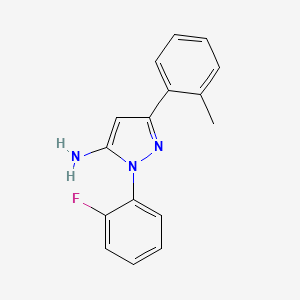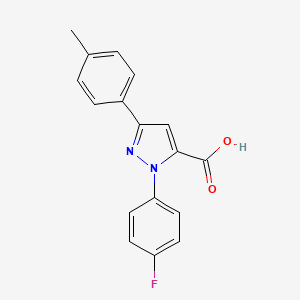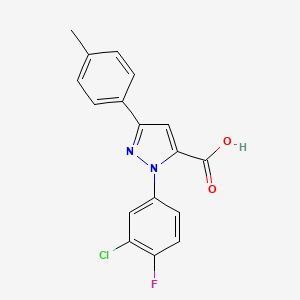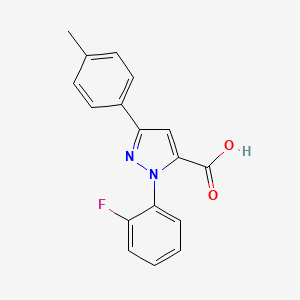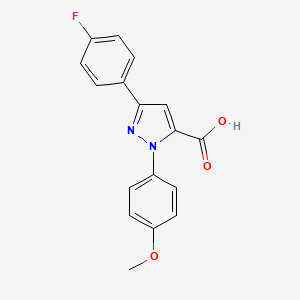
2-Phenyl-4-(trifluoromethyl)quinoline
Übersicht
Beschreibung
2-Phenyl-4-(trifluoromethyl)quinoline is a chemical compound with the molecular weight of 273.26 . .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C16H10F3N/c17-16(18,19)13-10-15(11-6-2-1-3-7-11)20-14-9-5-4-8-12(13)14/h1-10H . Physical And Chemical Properties Analysis
The melting point of this compound is 37-39°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Liquid Crystal Properties
A novel series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines were synthesized using the Sonogashira coupling reaction. These compounds, including derivatives of 2-Phenyl-4-(trifluoromethyl)quinoline, were evaluated for their liquid crystal (LC) properties. Only one compound displayed nematic mesophase, indicating potential application in liquid crystal technology due to specific molecular length and torsional angles influencing their LC properties (Rodrigues et al., 2019).
Photophysical and Morphological Studies
Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, closely related to this compound, were synthesized and characterized. These compounds displayed interesting photophysical properties such as fluorescence in solid state and Aggregation Induced Emission (AIE), attributable to restricted intramolecular rotation. The presence of an electron-withdrawing trifluoromethyl group played a significant role in these properties, suggesting potential applications in materials science, particularly in the design of fluorescence and AIE materials (Rajalakshmi & Palanisami, 2020).
Corrosion Inhibition
Quinoline derivatives, including those similar to this compound, were analyzed for their corrosion mitigation effects on mild steel in acidic medium. These derivatives, particularly 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile, showed high inhibition efficiency, suggesting their potential use as green corrosion inhibitors. The study indicated that these compounds adhere to the metal surface, forming a protective layer and preventing corrosion (Singh, Srivastava, & Quraishi, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Quinoline compounds are known to exhibit a broad range of biological activities .
Mode of Action
It’s known that quinoline compounds participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Quinoline compounds are known to be involved in various biological and pharmacological activities .
Pharmacokinetics
It’s known that quinoline compounds can be metabolized by aldehyde oxidase (aox) in vivo .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
The success of suzuki–miyaura (sm) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
The nature of these interactions often involves the formation of bonds between the quinoline molecule and the active sites of enzymes or proteins .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
2-phenyl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-10-15(11-6-2-1-3-7-11)20-14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIABGRPTYQIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



